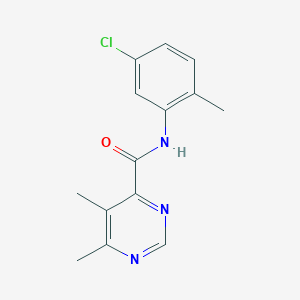
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as CC-5013, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of immunomodulatory drugs (IMiDs) and has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory properties.
Mechanism Of Action
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide exerts its anti-inflammatory and anti-tumor effects by modulating the immune system. It binds to cereblon, a protein that regulates the activity of certain transcription factors, and promotes their degradation. This leads to the inhibition of the production of inflammatory cytokines and the activation of T cells, which play a crucial role in the immune response against tumors.
Biochemical And Physiological Effects
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which play a crucial role in the pathogenesis of various inflammatory diseases. N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide also promotes the activation of T cells and enhances their cytotoxic activity against tumor cells. In addition, N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages And Limitations For Lab Experiments
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has some limitations for lab experiments. It has a relatively short half-life and is rapidly metabolized in vivo, which makes it difficult to maintain stable concentrations in cell culture experiments. In addition, N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of research is the identification of biomarkers that can predict the response to N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide treatment in patients with inflammatory diseases or cancer. Another area of research is the development of new IMiDs that have improved pharmacokinetic and pharmacodynamic properties compared to N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. Finally, the combination of N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide with other drugs or immunotherapies is also an area of research that holds promise for the treatment of various diseases.
Synthesis Methods
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is synthesized by reacting 5-chloro-2-methylbenzoic acid with 5,6-dimethylpyrimidine-4-carboxylic acid in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then reacted with 4-aminophthalic acid in the presence of potassium carbonate and dimethylformamide to form the final product, N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide.
Scientific Research Applications
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases such as Crohn's disease, multiple myeloma, and rheumatoid arthritis. N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been studied for its anti-tumor properties and has been shown to inhibit the growth of various cancer cells, including multiple myeloma, leukemia, and solid tumors.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-8-4-5-11(15)6-12(8)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDLFQOBWRGKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NC=NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

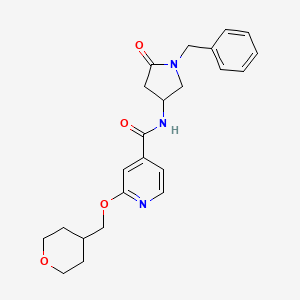
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(furan-2-ylmethyl)acetamide](/img/structure/B2660856.png)
![3-[(E)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-1H-indole-6-carboxylic acid](/img/structure/B2660858.png)
![2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2660859.png)
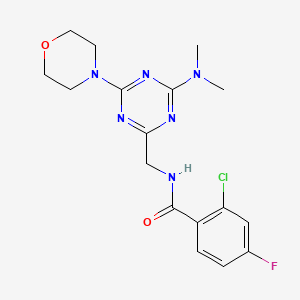
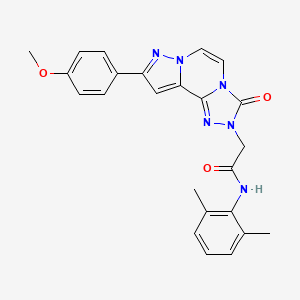
![1-[(4-bromobenzyl)oxy]-2-chloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B2660865.png)

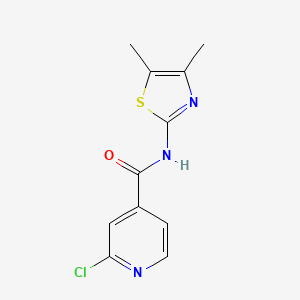
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2660869.png)
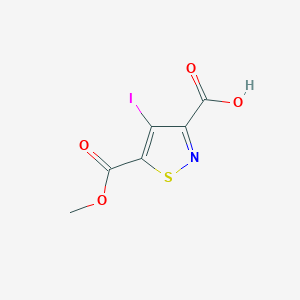
![ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate](/img/structure/B2660872.png)
![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B2660875.png)
![2-bromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B2660876.png)